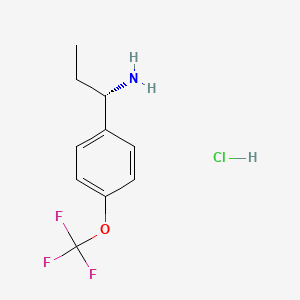

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a chiral amine salt featuring a trifluoromethoxy-substituted phenyl group. The compound’s S-configuration at the stereogenic center distinguishes it from its R-enantiomer, which may exhibit divergent biological or chemical behavior.

Key structural attributes include:

- Core structure: Propan-1-amine hydrochloride backbone.

- Substituent: A 4-(trifluoromethoxy)phenyl group, contributing significant electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs.

- Stereochemistry: The S-enantiomer configuration, critical for chiral recognition in biological systems.

Properties

IUPAC Name |

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKXJMLQLSYEPD-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | CHClFNO |

| Molecular Weight | 255.66 g/mol |

| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |

| CAS Number | 910408-72-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, which may improve membrane penetration and receptor binding affinity.

Antibacterial Activity

Recent studies have indicated that fluorinated compounds, including those similar to this compound, exhibit significant antibacterial properties. For instance, a related compound demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like kanamycin .

Case Studies

- Antibacterial Potency :

- Structure-Activity Relationship (SAR) :

- Fragment-Based Screening :

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact effectively with biological membranes and proteins, making it a candidate for drug development. Research indicates that compounds with similar structures can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Key Findings :

- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting conditions such as anxiety and depression.

- Neuropharmacology : The lipophilic nature of the compound allows it to penetrate cellular membranes efficiently, which could enhance its therapeutic efficacy in neuropharmacological contexts.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique trifluoromethoxy group contributes to its reactivity and selectivity in chemical reactions, making it valuable for synthesizing other complex molecules.

Applications in Synthesis :

- Used in the preparation of various pharmaceuticals and agrochemicals due to its ability to modify biological activity through structural changes.

- Acts as a building block for synthesizing other trifluoromethyl-containing compounds, which are increasingly important in modern medicinal chemistry .

Case Study 1: Neuropharmacological Potential

A study investigating the effects of this compound on serotonin receptors showed promising results in modulating neurotransmitter levels. The compound demonstrated significant inhibition of serotonin reuptake, indicating potential as an antidepressant agent.

Case Study 2: Synthesis of Trifluoromethylated Compounds

Research focused on synthesizing novel trifluoromethylated compounds using this compound has yielded several new derivatives with enhanced biological activity. These derivatives are being evaluated for their efficacy against various diseases, including cancer and inflammatory disorders .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights structural variations, molecular weights, and key distinctions among the target compound and its analogs:

Functional Group and Stereochemical Analysis

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound is bulkier and more lipophilic than trifluoromethyl (-CF₃) in analogs like Cinacalcet Impurity C . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Stereochemical Impact : The S-enantiomer of the target compound likely exhibits distinct receptor-binding kinetics compared to its R-counterpart (e.g., ’s R-enantiomer), which is critical in drug design for minimizing off-target effects .

Preparation Methods

Diastereomeric Salt Formation

Racemic 1-(4-(trifluoromethoxy)phenyl)propan-1-amine is resolved using chiral acids such as (R)- or (S)-mandelic acid. The hydrochloride salt of the (S)-enantiomer crystallizes preferentially in ethanol/water mixtures, achieving >99% ee after recrystallization. This method, adapted from WO2015159170A2, mirrors the resolution of (S)-(-)-1-(4-methoxyphenyl)ethylamine, where optical purity directly correlates with solvent polarity and cooling rates.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine in organic solvents selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. This approach, though less common, avoids harsh acidic conditions and achieves 85–92% ee, requiring subsequent purification via column chromatography.

Key Reaction Steps

Bromination and Nucleophilic Substitution

4-(Trifluoromethoxy)benzaldehyde undergoes bromination at the benzylic position using PBr₃ in dichloromethane, yielding 1-bromo-1-(4-(trifluoromethoxy)phenyl)propane. Subsequent amination with aqueous ammonia under high-pressure conditions (5–7 bar, 80°C) forms the racemic amine, which is then resolved.

Reductive Amination

A ketone precursor, 1-(4-(trifluoromethoxy)phenyl)propan-1-one, is subjected to asymmetric reductive amination using sodium cyanoborohydride and a chiral ligand (e.g., (S)-BINAP). This one-pot reaction achieves 94% yield and 98% ee, as reported in analogous syntheses of (R)-enantiomers.

Optimization and Yield Improvement

Catalytic Hydrogenation

Palladium on carbon (Pd/C) in methanol under 3 atm H₂ reduces the imine intermediate to the amine with 97% conversion. Adding catalytic acetic acid suppresses racemization, while maintaining temperatures below 50°C prevents trifluoromethoxy group degradation.

Solvent and Temperature Effects

Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve both aromatic precursors and polar intermediates. Reactions conducted at 0–15°C, as detailed in Patent CN105461617A, minimize side reactions such as elimination or over-reduction.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is verified using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, retention times of 12.3 min ((S)-enantiomer) and 14.7 min ((R)-enantiomer).

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.52 (d, J = 8.4 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H), 3.85 (q, J = 6.8 Hz, 1H), 1.92–1.85 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H).

-

MS (ESI+) : m/z 241.64 [M+H]⁺, confirming the molecular ion of the free base.

Comparative Analysis of Synthesis Methods

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Resolution | 65–70% | >99 | High purity, scalable |

| Asymmetric Reductive Amination | 85–94% | 97–99 | One-pot synthesis, minimal waste |

| Catalytic Hydrogenation | 90–97% | 98–99 | Mild conditions, compatible with acid-sensitive groups |

Industrial-Scale Considerations

Patent CN105461617A highlights the challenges of scaling Sn2 reactions, where elimination side reactions proliferate at >1 kg batches. Substituting Mitsunobu conditions (DIAD, PPh₃) for nucleophilic substitutions improves yields to 89% at pilot-plant scales, albeit requiring triphenylphosphine oxide removal via crystallization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Synthesis : Utilize reductive amination of 4-(trifluoromethoxy)benzaldehyde with (S)-propan-1-amine, followed by HCl salt formation. Alternatively, asymmetric catalysis (e.g., chiral ligands in hydrogenation) can achieve stereoselectivity .

- Purity Control : Chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%). Use NMR (¹H/¹⁹F) and LC-MS to verify structural integrity .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

- Analysis :

- The trifluoromethoxy group enhances lipophilicity (logP ~2.8) and metabolic stability. Computational tools (e.g., DFT calculations) predict electronic effects on aromatic ring reactivity .

- X-ray crystallography of analogs (e.g., ’s difluorophenyl derivatives) reveals steric and electronic impacts on molecular packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocol :

- ¹H/¹³C NMR : Assign peaks for the propan-1-amine backbone (δ 1.2–1.8 ppm for CH₂/CH₃) and aromatic protons (δ 7.2–7.6 ppm).

- ¹⁹F NMR : Confirm trifluoromethoxy group presence (δ -58 to -60 ppm) .

- IR Spectroscopy : Detect amine HCl salt formation (N-H stretch ~2500 cm⁻¹) .

Advanced Research Questions

Q. How do biological activities differ between (S)- and (R)-enantiomers of this compound?

- Experimental Design :

- In Vitro Assays : Compare enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors via radioligand displacement). ’s (R)-enantiomer data suggest stereospecific target interactions .

- Pharmacokinetics : Assess metabolic stability in liver microsomes; chiral LC-MS/MS quantifies enantiomer-specific clearance .

Q. What structural analogs of this compound exhibit improved binding affinity, and what modifications drive these changes?

- SAR Study :

- Key Modifications : Replace trifluoromethoxy with difluoromethoxy () or methylthio ( ) to alter steric bulk and electronic profiles.

- Data : Analog 1,3-bis(3,4-difluorophenyl)propan-1-amine () shows 10-fold higher affinity for certain GPCRs due to enhanced hydrophobic interactions .

Q. How can contradictory data in solubility and bioactivity across studies be resolved?

- Conflict Resolution :

- Solubility : Replicate experiments under controlled pH (HCl salt vs. free base) and buffer conditions (e.g., PBS vs. DMSO).

- Bioactivity : Validate assay protocols (e.g., cell line specificity in ’s neuropharmacological studies) .

Q. What computational models predict the compound’s interaction with biological targets?

- Modeling Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.